molecular formula C24H32N2 B5365658 1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine

1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine

Cat. No.: B5365658
M. Wt: 348.5 g/mol
InChI Key: ATKGJDNWJJXSJB-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine involves several steps. One common method includes the reaction of cyclohexanone with benzylamine in the presence of a catalyst to form an intermediate. This intermediate is then reacted with piperidine under specific conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. It is known to bind to the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neurotransmission. By binding to this receptor, the compound can modulate the release of neurotransmitters and influence various physiological processes .

Comparison with Similar Compounds

1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine is similar to other piperidine derivatives, such as phencyclidine (PCP) and ketamine. it has unique structural features that differentiate it from these compounds. For example, the presence of the benzyl and phenylcyclohexyl groups in its structure provides distinct pharmacological properties .

Similar compounds include:

Properties

IUPAC Name

1-benzyl-N-(4-phenylcyclohexyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2/c1-3-7-20(8-4-1)19-26-17-15-24(16-18-26)25-23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-10,22-25H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKGJDNWJJXSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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